molecular formula C10H15BrN2O2 B2680095 methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1005634-07-0

methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B2680095
CAS No.: 1005634-07-0
M. Wt: 275.146
InChI Key: HQQXFSVGYHZMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with bromine and methyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new pyrazole derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Pyrazole Compounds

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The presence of substituents on the pyrazole ring often influences these activities, making structural modifications a key area of research .

1. Antinociceptive and Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit notable antinociceptive (pain-relieving) and anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study highlighted that certain pyrazole derivatives displayed a selectivity index for COX-2 inhibition, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is pivotal in cancer cell survival .

3. Neuroprotective Properties

Some pyrazole derivatives have shown neuroprotective effects by inhibiting enzymes like acetylcholinesterase (AChE), which is associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic transmission, thus improving cognitive function .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyrazole derivatives on P815 tumor cells using a standard cytotoxicity assay. The results indicated that certain derivatives significantly enhanced the cytotoxic T lymphocyte (CTL) response compared to controls, suggesting their potential use in immunotherapy .

CompoundIC50 (µM)Effect on CTL Response
Compound A10Enhancement
Compound B25No effect
Compound C15Suppression

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, this compound was tested in a carrageenan-induced paw edema model in rats. The compound showed a significant reduction in paw swelling compared to the control group.

Treatment GroupPaw Edema (mm)% Reduction
Control12.5-
Compound7.837.6

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and AChE.
  • Signal Transduction Modulation : It may alter signaling pathways that regulate cell survival and apoptosis.
  • Receptor Interaction : Pyrazole derivatives often interact with various receptors, influencing physiological responses such as pain perception and inflammation.

Properties

IUPAC Name

methyl 3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-6(10(14)15-4)5-13-8(3)9(11)7(2)12-13/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQXFSVGYHZMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.